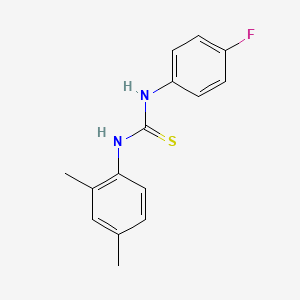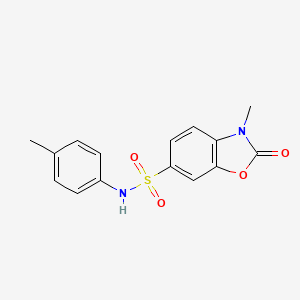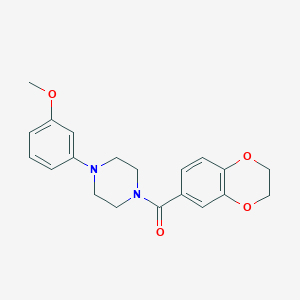
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride, also known as L-838,417, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. It is thought to enhance the inhibitory effects of GABA by increasing the opening of the chloride ion channel, leading to hyperpolarization of the neuron and decreased neuronal excitability.
Biochemical and Physiological Effects:
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been shown to have sedative and muscle relaxant effects. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride in lab experiments is its well-established pharmacological profile and mechanism of action. This allows for more accurate and reliable interpretation of experimental results. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
For research could include further investigation of its safety and efficacy in humans, as well as exploration of its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research could focus on the development of more selective compounds that target specific subtypes of the GABA-A receptor, which could lead to more effective and better-tolerated treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride involves the reaction of N-methylglycine with benzyl bromide in the presence of sodium hydride to form benzyl N-methylglycinate. This intermediate is then reacted with 1,2-dibromoethane in the presence of potassium carbonate to form 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-one. The final step involves the reduction of the ketone group using sodium borohydride in the presence of hydrochloric acid to form 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride.
Aplicaciones Científicas De Investigación
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have anticonvulsant properties in animal models of epilepsy.
Propiedades
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-16-9-15(20)18-8-7-17(11-14(19)12-18)10-13-5-3-2-4-6-13/h2-6,14,16,19H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMANTZNJJBTPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)



![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5681457.png)
![3,5-dimethyl-7-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681469.png)